2-[5-Amino-2-(morpholin-4-ylmethyl)-1,3-benzodiazol-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-amino-2-(morpholinomethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is a complex organic compound that features a benzimidazole core, an amino group, and a morpholinomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-2-(morpholinomethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the morpholinomethyl group through a Mannich reaction. The final step involves the addition of the ethanol group.
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Mannich Reaction: The morpholinomethyl group is introduced via a Mannich reaction, where the benzimidazole core reacts with formaldehyde and morpholine.
Addition of Ethanol Group: The final step involves the nucleophilic addition of ethanol to the benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-2-(morpholinomethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Reduced forms of the benzimidazole core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-amino-2-(morpholinomethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[5-amino-2-(morpholinomethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or modulating their activity. The morpholinomethyl group can enhance the compound’s solubility and bioavailability, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-morpholinomethyl-2-oxazolidinone: Another compound with a morpholinomethyl group, used in similar applications.
2-(morpholinomethyl)acrylonitrile: A simpler compound that also features a morpholinomethyl group.
Uniqueness
2-[5-amino-2-(morpholinomethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is unique due to its combination of a benzimidazole core, an amino group, and a morpholinomethyl substituent. This combination provides a versatile scaffold for various applications, particularly in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C14H20N4O2 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-[5-amino-2-(morpholin-4-ylmethyl)benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C14H20N4O2/c15-11-1-2-13-12(9-11)16-14(18(13)3-6-19)10-17-4-7-20-8-5-17/h1-2,9,19H,3-8,10,15H2 |
InChI Key |
COSSAINHKAPQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC3=C(N2CCO)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.